(R)-2-Diphenyphosphino-2'-ethyl-1,1'-binaphthyl
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Overview
Description
®-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl typically involves the reaction of 2-ethyl-1,1’-binaphthyl with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. Common solvents used in this synthesis include toluene and tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of ®-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The ligand can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction reactions can lead to the formation of secondary or tertiary phosphines.
Scientific Research Applications
®-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: The compound’s ability to induce chirality makes it useful in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs with specific enantiomeric forms, which can have different therapeutic effects.
Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which ®-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl exerts its effects involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the asymmetric transformation of substrates, leading to the formation of enantiomerically enriched products. The molecular targets include various transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl: The enantiomer of the compound, used in similar applications but with opposite chirality.
2-Diphenylphosphino-1,1’-binaphthyl (BINAP): Another widely used chiral ligand with a similar structure but without the ethyl group.
Uniqueness
®-2-Diphenyphosphino-2’-ethyl-1,1’-binaphthyl is unique due to its specific chiral environment, which provides high enantioselectivity in catalytic reactions. The presence of the ethyl group enhances its steric properties, making it distinct from other similar ligands like BINAP.
Properties
Molecular Formula |
C34H23P |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[1-(2-ethynylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C34H23P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h1,3-24H |
InChI Key |
QPBZFSCPFZYGIA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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